molecular formula C5H3N5O3 B14625734 Pyridine, 2-azido-5-nitro-, 1-oxide CAS No. 57097-38-8

Pyridine, 2-azido-5-nitro-, 1-oxide

Cat. No.: B14625734
CAS No.: 57097-38-8
M. Wt: 181.11 g/mol
InChI Key: CZKIKKMXIYHXLV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides as Core Heterocyclic Systems

Pyridine N-oxides are characterized by a highly polar N⁺–O⁻ bond, which imparts distinct reactivity and physical properties compared to their parent pyridines. acs.org This polarity enhances their water solubility and ability to form strong hydrogen bonds, which can be crucial in biological applications. acs.org The N-oxide functional group can be used to increase the solubility of drugs and decrease their permeability across membranes. acs.org

In synthetic chemistry, the N-oxide group serves as an activating group, directing electrophilic substitution to the C4 (para) and sometimes C2 (ortho) positions of the pyridine ring. For instance, the nitration of pyridine N-oxide with nitric and sulfuric acid predominantly yields 4-nitropyridine (B72724) N-oxide. researchgate.net This regioselectivity is a powerful tool for the synthesis of specifically substituted pyridines. Furthermore, the N-oxide can be readily removed by reduction, providing a route to substituted pyridines that are otherwise difficult to access.

The applications of pyridine N-oxides extend to materials science and drug development. Synthetic N-oxides are increasingly utilized in applications such as magnetic resonance imaging reagents, prodrugs, and targeted cytotoxic and antibacterial drugs. acs.org Polymeric N-oxides have also shown promise as biocompatible materials with non-immunogenic properties. acs.org

Research Context of Azido (B1232118) and Nitro Functionalities in Pyridine Derivatives

The introduction of azido (–N₃) and nitro (–NO₂) groups onto a pyridine scaffold introduces a rich spectrum of chemical reactivity and potential applications.

Azido Group: The azido group is a versatile functional group in organic synthesis. Aryl azides, including azidopyridines, are precursors for a wide range of nitrogen-containing heterocycles. researchgate.net They are perhaps most famously utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms 1,2,3-triazoles. researchgate.net This reaction is known for its high efficiency, specificity, and biocompatibility, finding widespread use in drug discovery, bioconjugation, and materials science. researchgate.net However, the synthesis and handling of azido compounds, particularly N-heterocyclic azides, require caution due to their potentially explosive nature. researchgate.net Modern techniques like continuous flow chemistry are being employed to mitigate these risks, allowing for the safe synthesis and in-line utilization of these energetic intermediates. researchgate.net

Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic attack but activates it towards nucleophilic aromatic substitution. For example, a chloro-substituent at a position ortho or para to a nitro group is readily displaced by nucleophiles. The presence of a nitro group is also a key feature in many energetic materials and some pharmaceuticals. mdpi.com The reduction of the nitro group to an amino group is a fundamental transformation in synthetic chemistry, providing access to a wide array of further functionalized derivatives. The direct C–H nitration of pyridines, especially at the meta-position, has been a long-standing challenge, with recent advancements providing new methods for this transformation. acs.org

The combination of azido and nitro groups on the same pyridine N-oxide core, as in "Pyridine, 2-azido-5-nitro-, 1-oxide," creates a molecule with a complex interplay of electronic effects and multiple reactive sites, making it a subject of interest for advanced synthetic applications and the development of novel functional materials.

This compound: A Profile

This specific compound, with the CAS Registry Number 57097-38-8, integrates the functionalities discussed above into a single molecular entity. chemicalregister.com

Chemical and Physical Properties

The properties of "this compound" are derived from its constituent parts: the pyridine N-oxide core, the azido group at the 2-position, and the nitro group at the 5-position.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 2-azido-5-nitro-1-oxidopyridin-1-ium
CAS Registry Number 57097-38-8
Molecular Formula C₅H₃N₅O₃
Molecular Weight 181.109 g/mol
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
InChIKey CZKIKKMXIYHXLV-UHFFFAOYSA-N
Data sourced from ChemicalRegister. chemicalregister.com

The structure combines the electron-withdrawing nature of the nitro group with the unique reactivity of the azido group and the pyridine N-oxide functionality. The presence of multiple nitrogen atoms and oxygen atoms suggests a high degree of polarity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57097-38-8

Molecular Formula

C5H3N5O3

Molecular Weight

181.11 g/mol

IUPAC Name

2-azido-5-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3N5O3/c6-8-7-5-2-1-4(10(12)13)3-9(5)11/h1-3H

InChI Key

CZKIKKMXIYHXLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Pyridine, 2 Azido 5 Nitro , 1 Oxide and Analogous Structures

Strategies for the Introduction of the Azido (B1232118) Group onto Pyridine (B92270) N-Oxide Scaffolds

The introduction of an azide (B81097) functional group onto a pyridine N-oxide ring is a critical step in the synthesis of the target compound. This transformation can be achieved through several synthetic pathways, each with its own set of advantages and mechanistic nuances.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Azidopyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an azide group onto an electron-deficient aromatic ring. masterorganicchemistry.com The pyridine nucleus, being electron-deficient due to the electronegativity of the nitrogen atom, is inherently activated towards nucleophilic attack. youtube.com This reactivity is further enhanced in pyridine N-oxides. semanticscholar.org The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the ortho (2 and 6) and para (4) positions, making them susceptible to electrophilic attack. However, the N-oxide moiety also renders the ring more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, by stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.comchemtube3d.com

For the synthesis of azidopyridines, a suitable leaving group, such as a halide, is typically present on the pyridine ring. The reaction proceeds by the attack of an azide source, commonly sodium azide (NaN₃), on the carbon atom bearing the leaving group. The presence of electron-withdrawing groups, such as a nitro group, further facilitates the SNAr reaction by stabilizing the negative charge developed in the transition state. masterorganicchemistry.com

A plausible synthetic route to an azidopyridine derivative involves the reaction of a chloropyridine with sodium azide. guidechem.com For instance, 2-chloro-5-nitropyridine (B43025) can serve as a precursor for the synthesis of 2-azido-5-nitropyridine (B1284036). guidechem.com Subsequent N-oxidation would then yield the target compound, "Pyridine, 2-azido-5-nitro-, 1-oxide".

Azide Formation via Diazonium Salts on Pyridine Systems

An alternative and widely used method for introducing an azide group involves the diazotization of an amino-substituted pyridine followed by treatment with an azide source. This two-step process begins with the conversion of an aminopyridine to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is often unstable and is typically used in situ.

A one-pot synthesis method for 2-hydroxy-5-nitropyridine (B147068) involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction. google.com A similar strategy could potentially be adapted for the synthesis of 2-azido-5-nitropyridine by trapping the diazonium intermediate with sodium azide instead of hydrolysis. Subsequent N-oxidation would then lead to the final product.

Functional Group Interconversion for Azido Moiety Introduction

The azide group can also be introduced through the interconversion of other functional groups. One such method is the conversion of a hydroxyl group to an azide. This can be achieved through a two-step process involving activation of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

Another approach involves the reaction of a primary alcohol with a phosphine, a carbon tetrahalide (like CBr₄), and sodium azide. nih.gov This reaction, a variation of the Appel reaction, allows for the direct conversion of an alcohol to an azide. nih.gov While more commonly applied to aliphatic alcohols, similar principles could be explored for suitably functionalized pyridine derivatives.

Approaches for Nitration of Pyridine and Pyridine N-Oxide Systems

The introduction of a nitro group onto the pyridine or pyridine N-oxide ring is a key transformation in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substrate.

Regioselective Nitration Reactions of Pyridines and Pyridine N-Oxides

The nitration of pyridine itself is generally difficult due to the deactivating effect of the nitrogen atom, which makes the ring less susceptible to electrophilic attack. rsc.org When nitration does occur, it typically yields the 3-nitropyridine (B142982) as the major product. psu.edu

In contrast, the nitration of pyridine N-oxide is a more facile process. The N-oxide group, being an activating group, directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 4-position. sapub.orgresearchgate.netoc-praktikum.de This high regioselectivity is a significant advantage in synthetic chemistry. The standard procedure involves treating pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de

Theoretical studies have explored the mechanism of these reactions. rsc.org While kinetic control might favor the formation of the ortho-nitro compound, the para-substituted product is often the experimentally observed major product, especially when solvation effects are considered. rsc.org

The presence of other substituents on the pyridine N-oxide ring can influence the regioselectivity of nitration. For example, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide results in the formation of 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide. arkat-usa.org

Mechanistic Investigations of Nitro Group Introduction and Migration Phenomena

The mechanism of nitration of pyridine N-oxide involves the attack of the nitronium ion on the electron-rich pyridine N-oxide ring. rsc.orgsapub.org The reaction is believed to proceed through a polar, stepwise mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org

The regioselectivity of the nitration of pyridine N-oxide has been a subject of discussion. While early theories involving "excited structures" attempted to explain the observed preference for the 4-position, more recent studies point to the role of intermolecular induced polarization and the formation of a reactive ylide intermediate. sapub.orgresearchgate.net

In some cases, migration of the nitro group has been observed. For instance, the nitration of pyridine with dinitrogen pentoxide (DNP) can lead to the formation of N-nitropyridinium nitrate, which can then rearrange to form 3-nitropyridine. psu.edu The proposed mechanisms for this migration include the movement of the nitro group as a nitronium ion within a solvent cage or a sigmatropic shift. psu.edu

Studies on the torsional motion of the nitro group in compounds like 2-nitropyridine-N-oxide have provided insights into the electronic interplay between the nitro group, the N-oxide, and other substituents, which can affect the molecule's reactivity. nih.gov

Formation of the Pyridine N-Oxide Moiety

The introduction of the N-oxide functionality is a pivotal step in the synthesis of the target molecule. This transformation modulates the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions and often enhancing reactivity towards nucleophiles.

Oxidation Protocols for Pyridine Ring Nitrogen

The oxidation of the pyridine nitrogen can be achieved through various established protocols, with the choice of reagent often dictated by the nature of the substituents already present on the pyridine ring. Common oxidizing agents include peroxy acids, hydrogen peroxide in acetic acid, and other specialized reagents. arkat-usa.orgscripps.edu

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely employed for the N-oxidation of pyridines. arkat-usa.orgrsc.org These reactions are typically carried out in chlorinated solvents and are known for their efficiency. The general mechanism involves the electrophilic attack of the peroxy acid oxygen on the lone pair of the pyridine nitrogen.

Another prevalent method involves the use of hydrogen peroxide in the presence of an acid, most commonly acetic acid. arkat-usa.orggoogle.com This system generates peracetic acid in situ, which then acts as the oxidizing agent. Catalytic amounts of other acids, such as sulfuric acid, can also be employed to facilitate the reaction. google.com For certain substrates, specialized catalysts like heteropolyacids have been shown to effectively catalyze N-oxidation with hydrogen peroxide. researchgate.net

The table below summarizes common oxidation protocols for pyridine derivatives.

Oxidizing AgentTypical ConditionsReference
m-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvents (e.g., DCM, chloroform) arkat-usa.orgrsc.org
Hydrogen peroxide / Acetic acidAcetic acid as solvent, elevated temperatures arkat-usa.orggoogle.com
Hydrogen peroxide / Sulfuric acid (catalytic)Acetic acid or other solvents google.com
Preyssler's catalyst / Hydrogen peroxideAqueous or organic solvents researchgate.net

Selective N-Oxidation in Multifunctionalized Pyridine Precursors

The presence of multiple functional groups on the pyridine ring, as in the precursors to 2-azido-5-nitro-, 1-oxide, introduces challenges in achieving selective N-oxidation. Electron-withdrawing groups, such as the nitro group, decrease the nucleophilicity of the pyridine nitrogen, making oxidation more difficult. researchgate.net Conversely, the presence of other oxidizable groups requires careful selection of reaction conditions to avoid undesired side reactions.

For instance, in a precursor like 2-chloro-5-nitropyridine, the electron-withdrawing nature of both the chloro and nitro groups significantly deactivates the pyridine nitrogen towards oxidation. Therefore, stronger oxidizing conditions, such as the use of potent peroxy acids or elevated temperatures with hydrogen peroxide/acetic acid, may be necessary. google.comkuisbiochemical.com It is crucial to choose conditions that are compatible with the other functional groups present.

Integrated Synthetic Routes for this compound

Multi-Step Linear Synthetic Sequences

A plausible multi-step linear synthesis of 2-azido-5-nitro-, 1-oxide would likely commence with a readily available substituted pyridine. One logical starting material is 2-aminopyridine. google.com

A potential linear sequence is as follows:

Nitration of 2-aminopyridine: Treatment of 2-aminopyridine with a mixture of nitric acid and sulfuric acid can yield 2-amino-5-nitropyridine (B18323). google.com

Diazotization and Halogenation: The resulting 2-amino-5-nitropyridine can undergo diazotization followed by a Sandmeyer-type reaction to introduce a chlorine atom at the 2-position, affording 2-chloro-5-nitropyridine. kuisbiochemical.com Alternatively, 2-hydroxy-5-nitropyridine can be synthesized from 2-aminopyridine via nitration and subsequent diazotization/hydrolysis, and then converted to 2-chloro-5-nitropyridine using a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com

N-Oxidation: The intermediate, 2-chloro-5-nitropyridine, is then oxidized to form 2-chloro-5-nitropyridine 1-oxide. This step would likely require forcing conditions due to the deactivating nature of the substituents. kuisbiochemical.com

Nucleophilic Aromatic Substitution: The final step involves the nucleophilic substitution of the chloride at the 2-position with an azide nucleophile, such as sodium azide. The N-oxide group activates the 2-position towards nucleophilic attack, facilitating this transformation to yield the target compound, 2-azido-5-nitro-, 1-oxide. The synthesis of the analogous 2-azido-5-nitropyrimidine (B14241031) from 2-chloro-5-nitropyrimidine (B88076) supports the feasibility of this step. osi.lvrsc.org

Convergent Synthetic Strategies

A potential convergent approach for 2-azido-5-nitro-, 1-oxide could involve the synthesis of two key fragments: a nitrated pyridine N-oxide and a source of the azido group.

One possible convergent route could involve:

Fragment A Synthesis: Preparation of a suitably functionalized pyridine N-oxide. For example, starting from a pyridine derivative that is readily N-oxidized, followed by nitration at the 5-position.

Fragment B Synthesis: Preparation of a reagent that can introduce the 2-azido functionality.

Coupling: The two fragments would then be coupled. For instance, if Fragment A is a 2-halo-5-nitropyridine 1-oxide, it could be coupled with an azide source as in the final step of the linear sequence.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the atomic-level structure of molecules. For Pyridine (B92270), 2-azido-5-nitro-, 1-oxide, a combination of ¹H, ¹³C, and ¹⁵N NMR studies provides a detailed map of its electronic and structural landscape.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the nitro group at the 5-position and the azido (B1232118) group at the 2-position, combined with the N-oxide functionality, will significantly deshield the ring protons. The proton at the 6-position (H-6) is anticipated to be the most deshielded due to its proximity to the strongly electron-withdrawing nitro group and the N-oxide. The proton at the 4-position (H-4) would be the next most deshielded, followed by the proton at the 3-position (H-3). The expected coupling patterns would arise from the spin-spin interactions between adjacent protons on the pyridine ring.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.0 - 7.5d~8-9
H-48.0 - 8.5dd~8-9, ~2-3
H-69.0 - 9.5d~2-3

Note: The predicted values are based on data from analogous compounds and serve as an estimation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the ¹H NMR, the ¹³C NMR spectrum of Pyridine, 2-azido-5-nitro-, 1-oxide can be inferred from data on related structures. The carbon atoms of the pyridine ring will exhibit distinct chemical shifts influenced by the attached functional groups.

The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded. The carbon bearing the azido group (C-2) will also experience a downfield shift. The N-oxide group will influence the chemical shifts of the adjacent carbon atoms (C-2 and C-6). The remaining carbon atoms (C-3 and C-4) will resonate at intermediate chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)
C-2~150 - 155
C-3~120 - 125
C-4~140 - 145
C-5~145 - 150
C-6~135 - 140

Note: The predicted values are based on data from analogous compounds and serve as an estimation.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Chemical Shift Studies

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the molecule. Studies on aminonitropyridines and their N-oxides offer valuable reference points for this compound. researchgate.net

The nitrogen of the N-oxide group in substituted pyridine N-oxides typically resonates in a specific range. researchgate.net For the target molecule, the N-oxide nitrogen chemical shift is expected to be influenced by the electron-withdrawing nitro and azido groups.

The nitrogen atoms of the azido group have characteristic chemical shifts. The central nitrogen atom (Nβ) of an azide (B81097) group typically shows a broad signal in the ¹⁵N NMR spectrum. researchgate.net The nitrogen atoms of the nitro group also have a distinct chemical shift range. In related nitro-aromatic compounds, the nitro group nitrogen signal appears at a significantly downfield position. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the azido, nitro, and N-oxide functional groups.

The most prominent feature for the azido group is a strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N₃ group, typically appearing in the range of 2100-2160 cm⁻¹. The symmetric stretching vibration (νs) is usually weaker and appears at lower wavenumbers.

The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) typically in the region of 1500-1560 cm⁻¹ and a symmetric stretch (νs) in the range of 1345-1385 cm⁻¹.

The N-oxide group will show a characteristic stretching vibration (νN-O) which is typically found in the 1200-1300 cm⁻¹ region for pyridine N-oxides.

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)
Azido (-N₃)Asymmetric stretch2100 - 2160
Nitro (-NO₂)Asymmetric stretch1500 - 1560
Nitro (-NO₂)Symmetric stretch1345 - 1385
N-Oxide (N→O)N-O stretch1200 - 1300

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the aromatic system and the nitro and azido chromophores.

The presence of the nitro group, a strong chromophore, on the pyridine N-oxide ring is expected to result in strong absorption bands in the UV region. For comparison, 2-amino-5-nitropyridine (B18323) exhibits absorption maxima that are influenced by the electronic nature of the substituents. nist.govnist.gov The introduction of the azido group and the N-oxide functionality will likely lead to a complex spectrum with multiple absorption bands, reflecting the various possible electronic transitions within this highly conjugated and functionalized molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Derivatives

The electronic structure of nitropyridine N-oxide derivatives is characterized by the presence of both an electron-donating N-oxide group and a potent electron-withdrawing nitro group. This "push-pull" system gives rise to distinct features in their UV-Vis absorption spectra. Spectroscopic studies on various substituted 4-nitropyridine (B72724) N-oxides have identified strong charge-transfer bands. acs.org These bands, which are a hallmark of such compounds, typically appear in the range of 242–333 nm. acs.org

The exact position and intensity (λmax and εmax) of these absorption bands are sensitive to the type and position of other substituents on the pyridine ring. sav.sk For instance, the introduction of methyl or halo groups can modulate the electronic properties and, consequently, the spectral characteristics. sav.sk In the case of "this compound," the presence of the azido group at the 2-position, adjacent to the N-oxide, and the nitro group at the 5-position is expected to significantly influence the intramolecular charge-transfer interactions, leading to a complex absorption profile within this typical range.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the elemental composition and probing the fragmentation pathways of the title compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is essential for unequivocally confirming the molecular formula of a compound. The molecular formula for this compound is C₅H₃N₅O₃. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, is calculated to be 182.0314 u. The observation of an ion with a mass-to-charge ratio (m/z) corresponding to this value within a narrow mass tolerance (typically <5 ppm) would provide strong evidence for the compound's elemental composition.

Further insights can be gained from its fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. Based on studies of related N-oxide compounds, characteristic fragmentation pathways can be predicted. A common fragmentation for pyridine N-oxides is the loss of the N-oxide oxygen atom, which would result in an [M+H−O]⁺ ion. Additionally, the azido functional group is known to readily lose a molecule of dinitrogen (N₂), while nitroaromatic compounds often exhibit fragmentation involving the loss of NO₂ or NO.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure, including precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While a specific crystal structure for "this compound" is not publicly available, extensive data from closely related substituted pyridine N-oxides and azido-nitro aromatic compounds allow for a detailed structural prediction.

Molecular Geometry and Conformation of Substituted Pyridine N-Oxides

The geometry of the pyridine N-oxide ring is known to be sensitive to the electronic effects of its substituents. Theoretical and experimental studies on nitropyridine N-oxides show that the pyridine ring generally maintains its planarity. nih.gov However, strong electronic effects and steric hindrance from adjacent bulky groups can introduce slight distortions. nih.gov The N-O bond of the N-oxide group in substituted 4-nitropyridine N-oxides has been reported to have a length ranging from 1.253 Å to 1.298 Å. acs.org

Table 1: Typical Geometric Parameters for Substituted Nitropyridine N-Oxides

Parameter Typical Value Reference
N-Oxide Bond Length (Å) 1.253 - 1.298 acs.org
C-NO₂ Bond Length (Å) ~1.45 nih.gov
Pyridine Ring Generally Planar nih.gov
NO₂ Group Twist Angle (°) Variable, influenced by packing mdpi.com

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing of "this compound" is expected to be dictated by a variety of non-covalent interactions. In crystals of similar 4-nitropyridine N-oxide derivatives, medium-strength C—H···O hydrogen bonds involving the ring hydrogens and the oxygen atoms of the nitro or N-oxide groups are common. sav.sk

Furthermore, the highly electron-deficient nitro group is known to participate in so-called π-hole interactions. This involves an attractive force between the positive electrostatic potential on the nitrogen atom of the nitro group and an electron-rich lone pair from a neighboring molecule. nih.gov These interactions can have stabilization energies of approximately -5 kcal/mol and play a significant role in the crystal architecture. nih.gov The presence of adjacent azido and nitro groups can also introduce repulsive electrostatic interactions that influence the molecular packing. nih.gov The interplay of these attractive (C—H···O, π-hole) and repulsive forces ultimately determines the final crystal structure.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Bonding Characterization

Computational chemistry provides a powerful lens through which the fundamental electronic nature of a molecule can be scrutinized. For Pyridine (B92270), 2-azido-5-nitro-, 1-oxide, such analyses are crucial for predicting its stability, reactivity, and potential applications.

Quantum-Chemical Calculations of Structural and Electronic Parameters

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules like Pyridine, 2-azido-5-nitro-, 1-oxide. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to compute structural parameters. researchgate.netnih.gov While specific experimental data for the title compound is scarce, theoretical calculations can provide reliable predictions of bond lengths, bond angles, and dihedral angles.

The introduction of a nitro group (NO2) ortho to an N-oxide group in a pyridine ring can induce slight non-planarity in the heteroaromatic ring. nih.gov The calculated structural parameters for related molecules, such as 2-nitropyridine-N-oxide, show a shortening of the N-O bond in the N-oxide and minor alterations in the ring bond lengths compared to the parent pyridine-N-oxide. nih.gov For this compound, similar effects are anticipated, with the electronic interplay of the azido (B1232118), nitro, and N-oxide groups influencing the final geometry.

Table 1: Representative Calculated Structural and Electronic Parameters for Substituted Pyridines

Parameter2-Amino-5-nitropyridine (B18323) (B3LYP/6-311++G(d,p)) researchgate.net2-Nitropyridine-N-oxide (MP2/aug-cc-pVDZ) nih.gov
Bond Lengths (Å)
N(ring)-C(substituent)C-NH2: 1.373C-NO2: 1.467
N(ring)-O-N-O: 1.269
C-N(nitro)1.455-
Electronic Parameters
Dipole Moment (Debye)7.35-
HOMO Energy (eV)-6.83-
LUMO Energy (eV)-2.97-

Note: This table presents data for related compounds to illustrate typical values obtained from quantum-chemical calculations. The exact values for this compound would require specific calculations.

Molecular Orbital Theory Applications to Azido and Nitro Groups

Molecular Orbital (MO) theory is fundamental to understanding the electronic transitions and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In many nitro-aromatic compounds, the HOMO is often localized on the aromatic ring and the electron-donating groups, while the LUMO is predominantly centered on the electron-withdrawing nitro group. nih.govnih.gov

The presence of the azido group, which can act as a weak electron-donating group through resonance, and the strongly electron-withdrawing nitro group, along with the N-oxide, creates a complex electronic environment. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap suggests higher reactivity and a tendency for charge transfer within the molecule. nih.gov Computational methods like Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra based on these molecular orbitals. nih.gov

Charge Distribution and Bond Order Analysis (e.g., Wiberg Bond Index)

The distribution of electron density within this compound is highly informative about its reactivity and the nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a common computational tool used to calculate atomic charges and Wiberg bond indices (WBIs). researchgate.netresearchgate.net The WBI provides a measure of the electron density between two atoms, offering insight into the bond order.

For aromatic azides, particularly those with ortho-nitro groups, WBI analysis can reveal the relative strengths of the C-N(azide) and N-N2 bonds. researchgate.net In such systems, the N-N2 bond is often found to be weakened, indicating its potential as a trigger linkage in decomposition processes. researchgate.net A linear relationship has been observed between the WBIs of N-NO2 bonds and the charges on the nitro groups in some energetic materials. researchgate.net For this compound, a detailed NBO analysis would be expected to show a significant polarization of the molecule, with negative charges concentrated on the oxygen atoms of the nitro and N-oxide groups and the terminal nitrogen of the azide (B81097) group.

Table 2: Illustrative Wiberg Bond Indices and NBO Charges for Bonds in a Hypothetical Nitroaromatic Azide

BondWiberg Bond Index (WBI)NBO Charge on Atom 1NBO Charge on Atom 2
C-N(azide)~1.1
Nα-Nβ (azide)~1.7
Nβ-Nγ (azide)~2.2
C-N(nitro)~1.0
N-O (nitro)~1.4

Note: This table provides hypothetical, representative data to illustrate the output of a WBI and NBO analysis. Actual values would be specific to the molecule and the computational method used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Transition State Analysis for Thermal and Photochemical Decomposition Pathways

The decomposition of aromatic azides can proceed through either thermal or photochemical pathways, often leading to the formation of highly reactive nitrene intermediates. acs.org Computational studies can model these decomposition routes and identify the associated transition states. For ortho-nitro substituted aromatic azides, a common decomposition pathway involves an intramolecular cyclization to form a benzofuroxan-type derivative, which occurs with a lower activation barrier than the formation of a free nitrene. researchgate.net

In the case of this compound, the 2-azido group is ortho to the nitrogen of the pyridine ring and the N-oxide oxygen. This geometry allows for potential intramolecular interactions that could facilitate decomposition. Transition state analysis, often performed using methods like DFT, can pinpoint the geometry of the molecule at the peak of the energy barrier for processes such as nitrogen extrusion and subsequent ring rearrangements. acs.org

Energetics of Nitrene Formation and Subsequent Cyclization Processes

The formation of a nitrene by the extrusion of N2 from the azide group is a key step in the chemistry of many azido compounds. nih.gov Computational chemistry can provide the energetics for this process, including the activation energy for N2 loss and the relative energies of the resulting singlet and triplet nitrene species.

For 2-pyridylnitrenes, computational studies have shown that they can undergo ring-opening or ring-expansion reactions. acs.org In the case of this compound, the initially formed nitrene could potentially undergo several subsequent reactions. One possibility is intramolecular cyclization involving the ortho N-oxide or the nitro group. The energetics of these cyclization pathways, including the barriers to cyclization and the stability of the resulting cyclic products, can be calculated. For instance, the cyclization of a singlet nitrene to form a five- or six-membered ring can have a relatively low activation barrier. acs.org These computational insights are critical for predicting the final products of the decomposition of this compound and for understanding its potential as an energetic material or a precursor to novel heterocyclic systems.

Theoretical Prediction of Reactivity and Stability

Computational Approaches to Molecular Stability and Decomposition Pathways

The stability of this compound is a key consideration due to the presence of both an azide and a nitro group, functionalities associated with energetic materials. The azide group is known for its potential to undergo thermal or photochemical decomposition, typically by extruding a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. nih.gov

Computational methods like DFT can be used to model the decomposition pathway. The initial step is the cleavage of the N-N₂ bond in the azide group. The calculated activation energy for this process provides a measure of the compound's thermal stability. The presence of the electron-withdrawing 5-nitro group and the N-oxide functionality is expected to influence this stability. The primary cycloadducts from reactions involving azides, such as triazolines, can also exhibit low stability and spontaneously convert to more stable aromatic triazole systems. sci-rad.com

The N-oxide group itself has specific reactivity. While aromatic N-oxides are generally more stable than aliphatic amine oxides, they can undergo reactions like deoxygenation or rearrangement. nih.gov Under certain conditions, such as acylation, N-oxides can undergo the Polonovski reaction. nih.gov Theoretical calculations can map the potential energy surfaces for these various decomposition and reaction pathways, identifying the most likely products under different conditions.

Theoretical Assessment of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a fundamental measure of bond strength and is critical for predicting chemical reactivity and stability. For this compound, the most significant BDEs are associated with the C-N₃ bond, the N-N₂ bond within the azide, and the N-O bond of the N-oxide.

Theoretical calculations are the primary means of obtaining these values. DFT and other high-level quantum chemical methods can provide accurate BDE predictions.

N-N₂ Bond (Azide): The BDE of the terminal nitrogen-nitrogen bond in the azide is crucial for understanding its thermal decomposition to a nitrene.

C-N₃ Bond (Azide): The strength of the bond connecting the azide group to the pyridine ring is important for reactions involving substitution of the azide.

N-O Bond (N-Oxide): The BDE of the N-oxide bond is an indicator of its stability and susceptibility to deoxygenation. Studies on substituted pyridine-N-oxides have shown that strong electron-withdrawing substituents on the pyridine ring can lead to an increase in the N→O bond length, suggesting a weaker bond and a lower BDE. researchgate.net However, aromatic N-oxides generally feature a more stable N⁺–O⁻ bond compared to simple amine oxides. nih.gov

These BDE values can be computationally estimated to build a comprehensive profile of the molecule's potential reaction pathways.

Influence of Substituents on Electronic Properties and Predicted Reactivity Profiles

The electronic properties of the parent pyridine N-oxide are significantly modulated by the presence of the 2-azido and 5-nitro substituents. Both the nitro group and the N-oxide functionality are strongly electron-withdrawing, while the azide group's effect can be more complex.

Computational studies on substituted heterocycles provide a framework for these predictions:

Electron-Withdrawing Effects: The nitro group is a powerful electron-withdrawing substituent. rsc.org In conjunction with the N-oxide, it will substantially lower the electron density of the pyridine ring and decrease the energies of the HOMO and LUMO. researchgate.net This increased electron deficiency enhances the molecule's susceptibility to nucleophilic attack.

Reactivity Profile: The presence of strong electron-withdrawing substituents is predicted to increase the molecule's electron affinity. researchgate.net This makes this compound a potent electrophile. Its reactivity profile will be dominated by nucleophilic aromatic substitution reactions and the characteristic reactions of the azide group, such as cycloadditions and reduction to an amine.

The table below summarizes the expected influence of the substituents on the molecule's electronic properties, based on established principles. nih.govresearchgate.netrsc.org

PropertyInfluence of Nitro Group (NO₂)Influence of N-OxidePredicted Overall Effect
Electron Density on Ring Strong DecreaseStrong DecreaseSignificant Decrease
Electron Affinity IncreaseIncreaseSignificant Increase
HOMO/LUMO Energy LoweringLoweringSignificant Lowering
Reactivity towards Nucleophiles IncreaseIncreaseSignificant Increase
Molecular Dipole Moment IncreaseLarge IncreaseVery Large

Intermolecular Interaction Analysis

Hydrogen Bonding Network Characterization (e.g., Hirshfeld Surface Analysis)

In the solid state, the crystal packing of this compound will be governed by a network of intermolecular interactions. Although it lacks classical hydrogen bond donors like N-H or O-H, it can participate in weak C-H···O and C-H···N hydrogen bonds, as well as other non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govcardiff.ac.uk

By mapping properties like dnorm onto the Hirshfeld surface, regions of close intermolecular contact can be identified as red spots. nih.gov A breakdown of the surface into a 2D fingerprint plot allows for the quantification of each type of contact.

Based on analyses of structurally related compounds containing azide, nitro, and phenyl groups, the following interactions are expected to be significant for this compound: nih.govnih.gov

O···H/H···O Contacts: These would be prominent due to the oxygen atoms of the nitro group and the N-oxide, which can act as hydrogen bond acceptors for weak C-H donors on neighboring molecules.

N···H/H···N Contacts: The nitrogen atoms of the pyridine ring and the azide group can also act as acceptors. In similar azido-containing compounds, these contacts can account for a significant portion of the total interactions. nih.govcardiff.ac.uk

π–π Stacking: The aromatic pyridine ring can engage in π–π stacking interactions, which are often a key feature in the packing of planar aromatic molecules. nih.gov

The table below shows a hypothetical breakdown of intermolecular contacts based on published Hirshfeld analyses of similar molecules containing azido and nitro-aromatic functionalities. nih.gov

Contact TypePredicted Contribution (%)Key Interacting Atoms
H···H ~30 - 35%Ring and other H atoms
N···H / H···N ~15 - 25%Azide N, Ring N ↔ Ring H
O···H / H···O ~10 - 20%Nitro O, N-Oxide O ↔ Ring H
N···C / C···N ~5 - 10%Various C and N atoms
C···H / H···C ~5 - 10%Ring C ↔ Ring H
C···C ~3 - 6%π–π stacking
O···N / N···O ~2 - 5%Nitro O ↔ Azide/Ring N

This quantitative analysis highlights how a combination of weak hydrogen bonds, π-stacking, and other van der Waals forces collectively stabilize the crystal lattice.

Analysis of Weak Non-Covalent Interactions in this compound: A Theoretical Perspective

The molecular structure of this compound brings together several functional groups—an N-oxide, an azido group, and a nitro group—on a pyridine ring, leading to a complex interplay of intramolecular non-covalent interactions. These interactions, though weak, collectively influence the molecule's conformation and electronic properties. Key anticipated intramolecular interactions include hydrogen bonds, π-system interactions, and other van der Waals forces.

Hydrogen Bonding: Intramolecular hydrogen bonds are expected to play a significant role in determining the preferred conformation of this compound. The oxygen atoms of the N-oxide and the nitro group can act as hydrogen bond acceptors, while nearby C-H groups on the pyridine ring can act as donors. The planarity of the molecule is a key factor, and any deviation from it can be influenced by these interactions. Computational methods such as Density Functional Theory (DFT) are instrumental in identifying and quantifying these bonds.

π-Interactions: The aromatic pyridine ring forms a π-system that can engage in various non-covalent interactions. The electron-withdrawing nature of the nitro and azido groups, along with the N-oxide functionality, significantly modulates the electron density of the ring. This can lead to π-hole interactions, where regions of positive electrostatic potential above and below the ring can interact with electron-rich areas.

Computational Methodologies:

To elucidate the nature and strength of these weak interactions, several computational techniques are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds, including weak non-covalent interactions. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength.

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots generate surfaces that highlight different types of interactions, such as attractive van der Waals interactions, repulsive steric clashes, and hydrogen bonds, each color-coded for easy identification.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and orbital interactions associated with non-covalent bonds. It can quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, which is a measure of the strength of a given non-covalent bond.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties like d_norm onto the surface, it provides a graphical representation of close contacts and their relative strengths.

Detailed Research Findings from Analogous Systems:

While direct data for this compound is pending, studies on related molecules provide a strong basis for predicting its behavior. For example, theoretical investigations on 2-nitropyridine-N-oxide have utilized NBO and AIM analyses to understand the electronic interplay between the nitro group and the pyridine-N-oxide moiety. nih.gov These studies reveal the significant electronic perturbations caused by the substituents, which are foundational for understanding the non-covalent interactions.

Similarly, research on other azidopyridine 1-oxides has involved quantum-chemical methods to study their molecular structures, indicating the importance of computational approaches in the absence of experimental data. researchgate.net The study of non-covalent interactions in various bioactive compounds often employs a combination of Hirshfeld surface analysis, QTAIM, and NCI plots to understand supramolecular assemblies and biological activity. nih.gov

Based on these precedents, a computational study of this compound would likely reveal a network of intramolecular interactions. The table below presents hypothetical but representative data that one might expect from a QTAIM analysis of the key intramolecular interactions in the target molecule, based on typical values found in similar systems.

Interaction TypeDonor-AcceptorDistance (Å) (Predicted)Electron Density (ρ) at BCP (a.u.) (Predicted)Laplacian of Electron Density (∇²ρ) at BCP (a.u.) (Predicted)
C-H···O (N-oxide)C(6)-H···O(1)2.2 - 2.40.015 - 0.0250.05 - 0.08
C-H···N (azido)C(3)-H···N(α)2.3 - 2.50.010 - 0.0200.04 - 0.07
C-H···O (nitro)C(6)-H···O(nitro)2.4 - 2.60.008 - 0.0150.03 - 0.06
π-hole···OPyridine Ring···O(nitro)2.8 - 3.20.005 - 0.0100.02 - 0.04

This table is illustrative and contains predicted values based on computational studies of similar compounds. The atom numbering corresponds to standard nomenclature for pyridine derivatives.

Synthetic Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Precursors for Novel Nitrogen Heterocyclic Ring Systems

The inherent reactivity of the azide (B81097) and nitro groups, coupled with the pyridine (B92270) N-oxide framework, allows for the generation of a diverse array of heterocyclic compounds. This section details the utility of 2-azido-5-nitro-pyridine 1-oxide in synthesizing fused heterocycles, its involvement in ring contraction reactions, and its capacity to generate reactive intermediates for complex molecule synthesis.

Synthesis of Fused Heterocycles

The azide group in 2-azido-5-nitro-pyridine 1-oxide is a key functional group for the construction of various fused heterocyclic systems through cycloaddition and other cyclization reactions. nih.govmdpi.com

Pyrroles: The synthesis of pyrrole (B145914) rings can be achieved through reactions involving the reduction of the nitro group followed by intramolecular cyclization. nih.govorganic-chemistry.orgresearchgate.net The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, provides a classic route to N-substituted pyrroles. organic-chemistry.orgmdpi.com

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from chalcones derived from acetylpyridines. scispace.com The reaction of these α,β-unsaturated ketones with hydrazine (B178648) derivatives leads to the formation of the pyrazole ring. scispace.com Additionally, nitrated pyrazoles are important energetic materials and can be synthesized through various methods, including the nitration of pyrazole itself. nih.govmdpi.comresearchgate.net

Triazoles: The azide functionality is a direct precursor for the formation of triazole rings via [3+2] cycloaddition reactions with alkynes, a classic example of "click chemistry". frontiersin.orgnih.govresearchgate.net This reaction is highly efficient and can be catalyzed by copper salts. frontiersin.orgnih.gov

Oxadiazoles: 1,2,5-Oxadiazole N-oxides (furoxans) can be synthesized from nitrophenyl azides. researchgate.netnih.gov The synthesis of 1,2,5-oxadiazole-2-oxides can be achieved through sodium nitrate-mediated cyclization of appropriate precursors. nih.gov

Imidazopyridines: Imidazo[1,2-a]pyridines are an important class of fused heterocycles with significant biological activity. e3s-conferences.orgrsc.orgresearchgate.net Their synthesis often involves the reaction of 2-aminopyridines with α-haloketones or other suitable carbonyl compounds. e3s-conferences.orgorganic-chemistry.org The reaction of 2-azido-5-nitro-pyridine 1-oxide with certain reagents can lead to rearranged products, including imidazo[1,2-a]pyridines. nih.gov Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides. mdpi.com

Utility in Ring Contraction Reactions to Access Diverse Heterocycles

Ring contraction reactions offer a powerful method for transforming larger rings into smaller, often more strained, heterocyclic systems. wikipedia.orgchemistrysteps.com While direct examples involving 2-azido-5-nitro-pyridine 1-oxide are not extensively documented, the principles of ring contraction can be applied to its derivatives. For instance, the Favorskii rearrangement of α-halo cycloalkanones is a well-known ring contraction method that proceeds through a cyclopropanone (B1606653) intermediate. chemistrysteps.comharvard.edu Such strategies could potentially be adapted to derivatives of the pyridine ring system.

Generation of Reactive Intermediates for Complex Molecule Synthesis

The thermal or photochemical decomposition of the azide group in 2-azido-5-nitro-pyridine 1-oxide can generate a highly reactive nitrene intermediate. This species can undergo a variety of reactions, including C-H insertion, addition to double bonds, and rearrangements, making it a valuable tool for the synthesis of complex molecules. The azide group itself is a versatile functional handle, readily participating in reactions like the Staudinger reduction to form amines. nih.gov

Role in the Synthesis of Substituted Pyridines and Pyridine N-Oxides

Beyond its use in constructing fused ring systems, 2-azido-5-nitro-pyridine 1-oxide and related compounds are instrumental in the synthesis of functionalized pyridines and their N-oxides.

Regioselective Functionalization and Derivatization of Pyridine Rings

The directing effects of the nitro group and the N-oxide functionality influence the regioselectivity of nucleophilic aromatic substitution reactions on the pyridine ring. This allows for the controlled introduction of various substituents at specific positions. The regioselective alkylation of pyridones, which exist in tautomeric equilibrium with hydroxypyridines, is a significant challenge that can be addressed using specific catalytic methods. bohrium.com For instance, the direct C-4 alkylation of pyridines can be achieved with high regioselectivity by employing a blocking group. chemrxiv.org

Applications in the Synthesis of Polysubstituted Pyridines

The sequential or concurrent modification of the azide and nitro groups, along with substitutions on the pyridine ring, provides a pathway to polysubstituted pyridines. nih.gov These highly functionalized pyridines are valuable scaffolds in medicinal chemistry and materials science. Various synthetic strategies, including the Truce–Smiles rearrangement and transition metal-catalyzed cross-coupling reactions, have been developed for the synthesis of polysubstituted pyridines. nih.gov

Integration into Synthetic Routes for Research on Biologically Relevant Scaffolds

The structural features of 2-azido-5-nitropyridine-1-oxide make it an ideal starting material for the synthesis of various nitrogen-containing heterocycles, many of which are of interest in medicinal chemistry research. The presence of the N-oxide group, in particular, can increase the solubility of drug candidates and reduce their membrane permeability. acs.orgnih.gov

Precursors for Nitrogen-Containing Heterocycles of Interest in Medicinal Chemistry Research

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals. nih.gov The 2-azido-5-nitropyridine-1-oxide scaffold provides a reactive platform for the construction of diverse heterocyclic systems. For instance, the azide group can undergo various transformations, including cycloadditions and reductions, to form new rings.

The pyridine N-oxide itself is a key functional group in several drugs. scripps.edu Its ability to be reduced to the parent pyridine in vivo makes it a useful prodrug strategy. acs.orgnih.gov This approach can be employed to improve the pharmacokinetic properties of a drug.

While direct examples of 2-azido-5-nitropyridine-1-oxide being used to synthesize specific, named medicinal compounds are not prevalent in the reviewed literature, its analogous structures, such as 2-aminopyridines and various nitropyridines, are common starting points in medicinal chemistry. chemicalbook.comresearchgate.netnih.gov The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established method. nih.gov Furthermore, the synthesis of various substituted nitropyridines serves as a gateway to a range of functionalized pyridine derivatives with potential biological activity. researchgate.net

Intermediates in the Synthesis of Compounds with Specific Pharmacological Research Applications

The reactivity of 2-azido-5-nitropyridine-1-oxide allows for its use as an intermediate in the synthesis of compounds with potential pharmacological applications. The azide and nitro groups can be selectively manipulated to introduce a variety of functional groups, leading to a diverse library of potential drug candidates.

For example, 2-azido derivatives have been explored in the synthesis of compounds with analgesic and anti-inflammatory properties. nih.gov Although a different heterocyclic core was used in that specific study, it highlights the potential of the azido (B1232118) group in generating pharmacologically active molecules. nih.gov Similarly, the N-oxide functionality is present in drugs with antimicrobial and other therapeutic effects. acs.orgnih.gov

The synthesis of various heterocyclic N-oxides has been a subject of interest in medicinal chemistry due to their diverse biological activities. acs.org The general synthetic strategies for creating N-oxides are well-documented and can be applied to pyridine derivatives. acs.orgnih.govscripps.edu

Research into High-Nitrogen Materials from a Synthetic Chemistry Perspective

High-nitrogen materials are a class of energetic compounds that release a large amount of energy upon decomposition, primarily producing environmentally benign dinitrogen gas. The high nitrogen content and the presence of energetic functional groups like the azide and nitro groups in 2-azido-5-nitropyridine-1-oxide make it a compound of interest in the field of energetic materials research. mdpi.comresearchgate.net

Exploration of High-Nitrogen Pyridine Derivatives as Potential Energetic Materials

The pyridine N-oxide core is a recognized structural motif in the design of energetic materials. mdpi.comchemistry-chemists.compurdue.edu The introduction of an N-oxide group can increase the density and oxygen balance of a compound, which are crucial parameters for enhancing its energetic performance. chemistry-chemists.compurdue.edu The N-oxide functionality can also contribute to the thermal stability of the molecule. chemistry-chemists.com

Compounds containing azido and nitro groups are well-established energetic materials. mdpi.comnih.govnih.gov The combination of these functionalities on a pyridine N-oxide backbone, as seen in 2-azido-5-nitropyridine-1-oxide, presents a promising strategy for developing new high-energy-density materials. Research in this area often involves the synthesis and characterization of various high-nitrogen heterocyclic compounds. mdpi.comresearchgate.net

The synthesis of energetic materials often involves the nitration of heterocyclic precursors. chemistry-chemists.com The nitration of pyridines, while sometimes challenging due to the electron-deficient nature of the ring, can be achieved through various methods. chemistry-chemists.comacs.org

Synthetic Strategies for Advanced Energetic Systems with Pyridine N-Oxide Cores

The development of advanced energetic materials often relies on the synthesis of molecules with a high density of energetic functional groups. The pyridine N-oxide framework provides a stable and versatile platform for the incorporation of such groups. Synthetic strategies often focus on the introduction of multiple nitro and amino groups onto the pyridine ring, a concept that has been shown to increase density and thermal stability. chemistry-chemists.com

The synthesis of fused-ring systems containing the pyridine N-oxide moiety is another approach to creating advanced energetic materials. For example, the synthesis of a fused ring energetic compound from a dichloropyridine derivative through nitration and substitution-cyclization has been reported. mdpi.com This highlights the potential for complex heterocyclic systems built upon a pyridine core.

The table below summarizes the key functional groups and their roles in the synthetic applications of 2-azido-5-nitropyridine-1-oxide.

Functional GroupRole in Medicinal Chemistry ResearchRole in High-Nitrogen Materials Research
Pyridine N-oxide Increases solubility, reduces membrane permeability, acts as a prodrug moiety. acs.orgnih.govIncreases density and oxygen balance, enhances thermal stability. chemistry-chemists.compurdue.edu
Azido Group Precursor for various nitrogen heterocycles, potential for generating pharmacologically active compounds. nih.govHigh-energy functional group, contributes to nitrogen content. mdpi.comnih.govnih.gov
Nitro Group Electron-withdrawing group influencing reactivity, precursor for other functional groups. researchgate.netHigh-energy functional group, contributes to oxygen balance. mdpi.com

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2-azido-5-nitro-, 1-oxide, and how do reaction conditions influence product purity and yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include nitration at the 5-position, azide introduction at the 2-position, and subsequent oxidation to the N-oxide. Reaction conditions (temperature, pH, and solvent polarity) critically affect regioselectivity and stability. For example:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Azide introduction : Employ diazotization followed by nucleophilic substitution with NaN₃ in polar aprotic solvents (e.g., DMF) .
  • Oxidation : H₂O₂ or peracetic acid in acetic acid at 40–60°C ensures selective N-oxide formation without degrading the azide group .
    Product purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitored by TLC/HPLC.

Q. How should researchers characterize the electronic structure of this compound to confirm its molecular configuration?

Methodological Answer: Combine spectroscopic and computational tools:

  • FTIR : Identify N-oxide (1250–1300 cm⁻¹), azide (2100 cm⁻¹), and nitro (1520–1350 cm⁻¹) vibrations .
  • NMR : ¹H/¹³C NMR detects ring substitution patterns (e.g., deshielding of C2 due to azide and C5 due to nitro groups) .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths and charge distribution. Compare computational IR/NMR spectra with experimental data to validate structure .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in donor-acceptor interactions with metal surfaces?

Methodological Answer: DFT simulations (e.g., Gaussian 09 with LANL2DZ basis set) model adsorption energies and charge transfer mechanisms:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron-donating capacity. The pyridine ring and N-oxide group often dominate HOMO localization, facilitating metal coordination .
  • Mulliken charges : Identify electron-rich sites (e.g., N-oxide oxygen) for potential bonding with metal d-orbitals .
  • Validation : Compare DFT-predicted inhibition efficiencies (via adsorption energy) with experimental electrochemical impedance spectroscopy (EIS) results to resolve discrepancies .

Q. What methodological approaches resolve contradictions between experimental inhibition efficiencies and computational predictions for azido-nitro substituted pyridine oxides?

Methodological Answer: Address discrepancies through multi-scale analysis:

  • Experimental calibration : Use EIS and polarization curves to measure corrosion inhibition efficiency (%) on steel surfaces in acidic media .
  • Computational refinement : Adjust DFT parameters (e.g., solvent effects via COSMO model) to account for interfacial interactions overlooked in vacuum simulations .
  • Statistical validation : Apply ANOVA to identify significant variables (e.g., temperature, concentration) causing deviations between theory and practice .

Q. How to optimize the synthesis of this compound using response surface methodology (RSM) while considering azide group instability?

Methodological Answer: Employ a Box-Behnken design to optimize variables:

  • Factors : Reagent molar ratio (NaN₃:precursor), temperature (20–50°C), and reaction time (2–12 hrs).
  • Constraints : Azide decomposition risk limits temperatures to <50°C .
  • Modeling : Use software (e.g., Design-Expert) to generate a quadratic model predicting yield (%) and purity (HPLC area %). Validate via three confirmation runs .

Q. What strategies mitigate thermal instability risks during the handling of this compound in high-temperature reactions?

Methodological Answer:

  • Thermal analysis : Conduct DSC/TGA to identify decomposition onset temperatures (~150°C for azides) .
  • Reaction engineering : Use microfluidic reactors for precise temperature control (<100°C) during exothermic steps .
  • Stabilizers : Add copper(I) iodide (0.1–1 mol%) to suppress azide cyclization or detonation .

Q. How do solvent polarity and pH influence the degradation pathways of this compound in aqueous environments?

Methodological Answer:

  • Kinetic studies : Monitor degradation via UV-Vis (λ = 270 nm for azide loss) under varied pH (3–11) and solvents (water, DMSO).
  • Mechanistic insights : Acidic conditions (pH < 5) promote protonation of the N-oxide, accelerating azide hydrolysis to amines. Polar aprotic solvents (DMF) stabilize intermediates .
  • LC-MS : Identify degradation products (e.g., 5-nitropyridine-1-oxide) to reconstruct pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.